1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties. It has garnered significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the imidazo[4,5-c]pyridine core. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The molecular targets and pathways involved include enzyme inhibition, receptor modulation, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-b]pyridine
- 1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-a]pyridine
- 2-Phenyl-1H-imidazo[4,5-c]pyridine
Uniqueness
1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 1 and 4, along with a phenyl group at position 2, enhances its stability and reactivity compared to other imidazopyridine derivatives .
Properties
CAS No. |
89734-75-8 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1,4-dimethyl-2-phenylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3/c1-10-13-12(8-9-15-10)17(2)14(16-13)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
NMSVRVVKWWKKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N=C(N2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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